2-Amino-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one
Description
2-Amino-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one is a synthetic organic compound that features a piperidine ring substituted with a difluoromethyl group and an aminoethanone moiety
Properties
IUPAC Name |
2-amino-1-[3-(difluoromethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O/c9-8(10)6-2-1-3-12(5-6)7(13)4-11/h6,8H,1-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXIRHMJHHGEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction, often using reagents like difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the Aminoethanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Research indicates that 2-Amino-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Piperidine derivatives have shown promising antibacterial effects. Studies on related compounds indicate potential activity against pathogens such as Salmonella typhi and Bacillus subtilis, suggesting that this compound may exhibit similar antimicrobial properties due to structural similarities.
- Enzyme Inhibition : The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's, as they enhance cholinergic transmission, potentially alleviating cognitive deficits associated with these conditions.
- Anticancer Potential : Piperidine derivatives have been explored for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that compounds similar to this one may be effective in cancer therapy, warranting further investigation into their mechanisms of action and therapeutic efficacy.
Case Studies and Research Findings
Several studies have documented the pharmacological effects of piperidine derivatives, including:
- A study investigating the structure-activity relationship (SAR) of difluoromethyl-substituted piperidines found that modifications to the piperidine ring significantly influenced their biological activity, particularly in terms of enzyme inhibition and antimicrobial efficacy .
- Another research effort focused on synthesizing various piperidine derivatives, including this compound, which demonstrated enhanced binding affinity to AChE compared to non-fluorinated analogs. This suggests that the difluoromethyl group plays a critical role in enhancing the pharmacological profile of these compounds .
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against Salmonella typhi, Bacillus subtilis | |
| Enzyme Inhibition | AChE inhibitor; potential application in Alzheimer's treatment | |
| Anticancer | Induces apoptosis in cancer cells |
Structure-Activity Relationship (SAR)
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and specificity, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one: This compound is similar but has a fluoromethyl group instead of a difluoromethyl group.
1-(2-Aminoethyl)piperidine: This compound lacks the difluoromethyl group and has different chemical properties.
Uniqueness
2-Amino-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one is unique due to the presence of the difluoromethyl group, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Biological Activity
2-Amino-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one is a synthetic compound belonging to the piperidine class, which has garnered attention for its potential biological activities. Piperidine derivatives are known for their diverse pharmacological properties, including effects on the central nervous system (CNS), anti-cancer activities, and enzyme inhibition. This article delves into the biological activity of this specific compound, presenting research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring with a difluoromethyl substitution. This modification can enhance the compound's lipophilicity and binding affinity to various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 196.19 g/mol |
| CAS Number | 2097995-17-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. The difluoromethyl group is believed to enhance the compound's binding affinity to enzymes and receptors, leading to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to neurotransmitter receptors, potentially affecting neurotransmission and CNS activity.
Biological Activities
Research indicates that piperidine derivatives exhibit a broad spectrum of biological activities, including:
1. Anticancer Activity
Studies have shown that compounds with similar structures to this compound can induce apoptosis in cancer cells. For instance, derivatives have been tested in vitro against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents .
2. CNS Effects
Piperidine derivatives are often explored for their potential as CNS agents. The interaction with neurotransmitter systems may lead to anxiolytic or antidepressant effects. Research has indicated that modifications in the piperidine structure can significantly affect these properties .
3. Antimicrobial Properties
Some studies suggest that piperidine-based compounds possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
Case Studies
Several studies have investigated the biological effects of piperidine derivatives:
Case Study 1: Anticancer Activity
A study published in MDPI explored the cytotoxicity of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives exhibited enhanced apoptosis induction compared to traditional chemotherapeutics like bleomycin, suggesting a promising avenue for cancer treatment .
Case Study 2: CNS Modulation
Research focusing on piperidine derivatives has shown potential in modulating serotonin and dopamine receptors, which are crucial for mood regulation and anxiety disorders. Compounds similar to this compound have demonstrated efficacy in animal models for anxiety reduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
